molecular formula C7H8BrNOS B14018296 5-Bromo-2-(tetrahydrofuran-3-yl)thiazole

5-Bromo-2-(tetrahydrofuran-3-yl)thiazole

Cat. No.: B14018296
M. Wt: 234.12 g/mol
InChI Key: SAFOVFGXNWFXCM-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tetrahydrofuran-3-yl)thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.

Scientific Research Applications

5-Bromo-2-(tetrahydrofuran-3-yl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiazole ring is known to interact with various biological molecules, potentially influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-thiazole: Similar structure but lacks the tetrahydrofuran ring.

    5-Bromo-2-(tetrahydrofuran-2-yl)thiazole: Similar structure but with a different position of the tetrahydrofuran ring.

Uniqueness

5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is unique due to the presence of both the thiazole and tetrahydrofuran rings, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

5-bromo-2-(oxolan-3-yl)-1,3-thiazole

InChI

InChI=1S/C7H8BrNOS/c8-6-3-9-7(11-6)5-1-2-10-4-5/h3,5H,1-2,4H2

InChI Key

SAFOVFGXNWFXCM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=C(S2)Br

Origin of Product

United States

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